3,4-difluoro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex, given the presence of several different functional groups. The benzamide group would provide a rigid, planar structure, while the thiophene and difluorophenyl groups would likely add additional complexity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of the benzamide, thiophene, and difluorophenyl groups could potentially allow for a variety of different reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its specific structure. For example, the presence of the difluorophenyl group could potentially influence its polarity, solubility, and reactivity .Scientific Research Applications
Antipathogenic Activity : Thiourea derivatives, including compounds similar to 3,4-difluoro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide, have been studied for their antipathogenic properties. These compounds show significant anti-pathogenic activity, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their biofilm-forming abilities. This suggests potential applications in developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Optoelectronic Applications : Research into fluorinated monomers, which share some structural similarities with the compound , has shown that they exhibit high smectogen properties. These properties are crucial for applications in optoelectronics, suggesting that similar fluorinated compounds could be used in this field (Bracon et al., 2000).
Anti-microbial Evaluation : Studies on ethyl benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, which include structural elements similar to the target compound, indicate potential in antimicrobial applications. These compounds have been evaluated for their anti-microbial activity, suggesting possible use in developing new antimicrobial agents (Spoorthy et al., 2021).
Nonlinear Optical Limiting : Thiophene dyes, including derivatives similar to the compound of interest, have been designed for nonlinear optical limiting applications. These applications are essential in photonic or optoelectronic devices for protecting human eyes and optical sensors (Anandan et al., 2018).
Anticancer Activity : N-Phenyl benzamide derivatives, structurally related to the compound , have been synthesized and evaluated for their anticancer activity. This suggests the potential of such compounds in the development of new anticancer drugs (Ravinaik et al., 2021).
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those containing the indole nucleus, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
The interaction of similar compounds with their targets often results in changes at the molecular level that can influence biological processes .
Biochemical Pathways
Indole derivatives, which share some structural similarities with the compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.
Result of Action
The wide range of biological activities associated with similar compounds suggests that the compound could potentially have diverse effects at the molecular and cellular levels .
Safety and Hazards
Properties
IUPAC Name |
3,4-difluoro-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2NO2S/c20-16-6-5-14(9-17(16)21)19(24)22-10-18(23)13-3-1-12(2-4-13)15-7-8-25-11-15/h1-9,11,18,23H,10H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCXTHKQNSPNQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC=C2)C(CNC(=O)C3=CC(=C(C=C3)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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